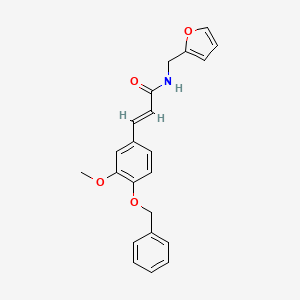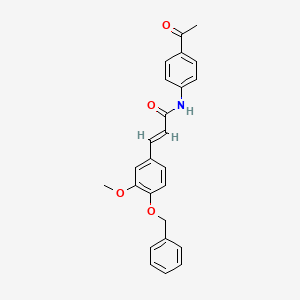![molecular formula C23H18O6 B3586361 [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate](/img/structure/B3586361.png)
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate
Descripción general
Descripción
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate: is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with a furan-2-carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with 2-isopropylphenol under basic conditions to form the intermediate 3-(2-propan-2-ylphenoxy)-4-oxo-4H-chromen-7-yl. This intermediate is then esterified with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mecanismo De Acción
The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate
- Dichloroaniline derivatives
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
Compared to similar compounds, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate stands out due to its unique combination of a chromen ring and a furan-2-carboxylate group. This structural uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-14(2)16-6-3-4-7-18(16)29-21-13-27-20-12-15(9-10-17(20)22(21)24)28-23(25)19-8-5-11-26-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELKYISFAWOPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B3586291.png)
![2-(benzoylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3586298.png)
![N-[4-(benzyloxy)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3586309.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-chlorophenyl)acrylamide](/img/structure/B3586312.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-chlorophenyl)acrylamide](/img/structure/B3586315.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B3586322.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B3586328.png)
![(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B3586331.png)

![N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide](/img/structure/B3586355.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] thiophene-2-carboxylate](/img/structure/B3586373.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-nitrobenzoate](/img/structure/B3586381.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate](/img/structure/B3586384.png)
